Cas no 69078-49-5 (D-Phenylalanine, 2-fluoro-N-(trifluoroacetyl)-)

D-Phenylalanine, 2-fluoro-N-(trifluoroacetyl)- 化学的及び物理的性質
名前と識別子
-
- D-Phenylalanine, 2-fluoro-N-(trifluoroacetyl)-
- (2R)-3-(2-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid
- 69078-49-5
- EN300-28285465
-
- インチ: InChI=1S/C11H9F4NO3/c12-7-4-2-1-3-6(7)5-8(9(17)18)16-10(19)11(13,14)15/h1-4,8H,5H2,(H,16,19)(H,17,18)/t8-/m1/s1
- InChIKey: GECHDGGPINJYTJ-MRVPVSSYSA-N
計算された属性
- せいみつぶんしりょう: 279.05185580Da
- どういたいしつりょう: 279.05185580Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 345
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 66.4Ų
D-Phenylalanine, 2-fluoro-N-(trifluoroacetyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28285465-0.05g |
(2R)-3-(2-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
69078-49-5 | 0.05g |
$563.0 | 2023-05-24 | ||
Enamine | EN300-28285465-5.0g |
(2R)-3-(2-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
69078-49-5 | 5g |
$1945.0 | 2023-05-24 | ||
Enamine | EN300-28285465-10.0g |
(2R)-3-(2-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
69078-49-5 | 10g |
$2884.0 | 2023-05-24 | ||
Enamine | EN300-28285465-1.0g |
(2R)-3-(2-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
69078-49-5 | 1g |
$671.0 | 2023-05-24 | ||
Enamine | EN300-28285465-0.1g |
(2R)-3-(2-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
69078-49-5 | 0.1g |
$591.0 | 2023-05-24 | ||
Enamine | EN300-28285465-0.25g |
(2R)-3-(2-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
69078-49-5 | 0.25g |
$617.0 | 2023-05-24 | ||
Enamine | EN300-28285465-2.5g |
(2R)-3-(2-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
69078-49-5 | 2.5g |
$1315.0 | 2023-05-24 | ||
Enamine | EN300-28285465-0.5g |
(2R)-3-(2-fluorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
69078-49-5 | 0.5g |
$645.0 | 2023-05-24 |
D-Phenylalanine, 2-fluoro-N-(trifluoroacetyl)- 関連文献
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
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3. Book reviews
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
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10. Book reviews
D-Phenylalanine, 2-fluoro-N-(trifluoroacetyl)-に関する追加情報
D-Phenylalanine, 2-fluoro-N-(trifluoroacetyl)- (CAS No. 69078-49-5)
D-Phenylalanine, 2-fluoro-N-(trifluoroacetyl)- (CAS No. 69078-49-5) is a synthetic compound that has gained significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a fluorinated phenylalanine backbone and a trifluoroacetyl group. These structural elements contribute to its potential applications in various therapeutic areas, particularly in the development of novel drugs and imaging agents.
The 2-fluoro substitution on the phenyl ring and the N-(trifluoroacetyl) group are key functional groups that enhance the compound's stability, solubility, and bioavailability. These modifications can significantly influence the pharmacokinetic properties of the molecule, making it a valuable candidate for drug design and optimization. Recent studies have explored the role of fluorinated amino acids in improving the metabolic stability and reducing the toxicity of drug candidates.
In the context of medicinal chemistry, D-Phenylalanine, 2-fluoro-N-(trifluoroacetyl)- has been investigated for its potential as a prodrug or as a building block for more complex molecules. Prodrugs are inactive derivatives that are converted into active drugs through metabolic processes in the body. The trifluoroacetyl group can serve as a protecting group that is cleaved off in vivo, releasing the active form of the drug. This approach can improve the therapeutic index and reduce side effects associated with conventional drugs.
One of the key applications of D-Phenylalanine, 2-fluoro-N-(trifluoroacetyl)- is in the development of imaging agents for diagnostic purposes. Fluorinated compounds are often used in positron emission tomography (PET) imaging due to their ability to label biomolecules with high specificity and sensitivity. The fluorine-18 isotope, which can be incorporated into the molecule, has a half-life of approximately 110 minutes, making it suitable for clinical imaging applications. Research in this area has shown promising results in detecting and monitoring various diseases, including cancer and neurological disorders.
From a pharmaceutical research perspective, D-Phenylalanine, 2-fluoro-N-(trifluoroacetyl)- has been studied for its potential as an anticancer agent. The fluorinated structure can enhance the compound's ability to penetrate cell membranes and target specific cellular pathways involved in cancer progression. For example, recent studies have demonstrated that fluorinated amino acids can inhibit key enzymes in cancer cells, leading to cell cycle arrest and apoptosis. These findings highlight the compound's potential as a lead molecule for further drug development.
In addition to its therapeutic applications, D-Phenylalanine, 2-fluoro-N-(trifluoroacetyl)- has also been explored for its use in chemical biology research. The ability to modify amino acids with fluorinated groups provides researchers with powerful tools to study protein structure and function. For instance, incorporating fluorinated amino acids into peptides or proteins can help elucidate their interactions with other biomolecules and provide insights into biological processes at the molecular level.
The synthesis of D-Phenylalanine, 2-fluoro-N-(trifluoroacetyl)- involves several well-established chemical reactions. The starting material is typically D-phenylalanine, which undergoes fluorination followed by acylation with trifluoroacetic anhydride. The resulting compound is then purified using techniques such as column chromatography or crystallization. The high purity and consistent quality of the final product are crucial for its use in both research and pharmaceutical applications.
Recent advancements in analytical techniques have further enhanced our understanding of D-Phenylalanine, 2-fluoro-N-(trifluoroacetyl)-. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to characterize the compound's structure and confirm its identity. These techniques provide detailed information about the molecular composition and conformation, which is essential for ensuring its suitability for various applications.
In conclusion, D-Phenylalanine, 2-fluoro-N-(trifluoroacetyl)- (CAS No. 69078-49-5) is a versatile compound with significant potential in medicinal chemistry, pharmaceutical research, and chemical biology. Its unique structural features make it an attractive candidate for developing novel drugs, imaging agents, and research tools. Ongoing research continues to uncover new applications and optimize its properties for various therapeutic areas.
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